Cas no 307510-71-0 (4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide)

4-Benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a specialized organic compound featuring a benzoyl-substituted benzamide moiety linked to a naphtho[1,2-d]thiazole core. This structure confers potential utility in pharmaceutical and materials science applications due to its fused heterocyclic system, which may enhance binding affinity or optoelectronic properties. The benzamide group offers synthetic versatility for further functionalization, while the rigid naphthothiazole scaffold could contribute to thermal stability or fluorescence characteristics. Its precise physicochemical properties—such as solubility, melting point, and reactivity—depend on the specific substitution pattern. The compound may serve as an intermediate in medicinal chemistry or as a functional material precursor, though further characterization would be required to confirm its exact applications.
4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide structure
307510-71-0 structure
Product name:4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide
CAS No:307510-71-0
MF:C25H18N2O2S
MW:410.487624645233
CID:6500355

4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide
    • Benzamide, 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-
    • Inchi: 1S/C25H18N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-13H,14-15H2,(H,26,27,29)
    • InChI Key: KYUHUCNLMUSJRK-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2C3=C(C=CC=C3)CCC=2S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Experimental Properties

  • Density: 1.342±0.06 g/cm3(Predicted)
  • pka: 6.67±0.20(Predicted)

4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0289-0363-100mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0289-0363-5mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0289-0363-3mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0289-0363-20mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0289-0363-75mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0289-0363-4mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0289-0363-40mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
BA59688-50mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0
50mg
$504.00 2024-04-20
Life Chemicals
F0289-0363-20μmol
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0289-0363-1mg
4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
307510-71-0 90%+
1mg
$54.0 2023-05-17

Additional information on 4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide

4-Benzoyl-N-{4H,5H-Naphtho[1,2-d][1,3]Thiazol-2-Yl}Benzamide: A Comprehensive Overview

4-Benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, identified by the CAS number 307510-71-0, is a complex organic compound with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide comprises a naphthothiazole ring system fused with a benzene ring and a benzamide group. The naphthothiazole moiety is known for its aromatic stability and potential for electronic conjugation, which contributes to the compound's unique optical and electronic properties. Recent studies have highlighted the importance of such heterocyclic systems in drug design and materials science.

One of the most notable aspects of this compound is its versatility in chemical synthesis. Researchers have explored various methods to synthesize 4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, including condensation reactions and coupling techniques. These methods not only enhance the efficiency of synthesis but also pave the way for further functionalization of the molecule. For instance, recent advancements in catalytic systems have enabled the selective formation of this compound under mild reaction conditions.

The biological activity of 4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been a focal point of recent investigations. Studies have demonstrated its potential as an inhibitor of certain enzymes and receptors, making it a promising candidate in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Additionally, its ability to interact with biomolecules through non-covalent interactions has been extensively studied using computational modeling techniques.

In terms of applications, 4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has shown potential in optoelectronic materials due to its conjugated π-system. Researchers have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb and emit light at specific wavelengths makes it a valuable component in these technologies.

The environmental impact and safety profile of CAS No. 307510-71-0 are critical considerations for its broader application. Recent studies have focused on understanding its biodegradation pathways and toxicity profiles. These investigations are essential for ensuring that the compound can be used responsibly in industrial and medical settings.

In conclusion, 4-benzoyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide represents a versatile and intriguing compound with diverse applications across multiple disciplines. As research continues to uncover its full potential, it is poised to play a significant role in advancing both scientific understanding and technological innovation.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd